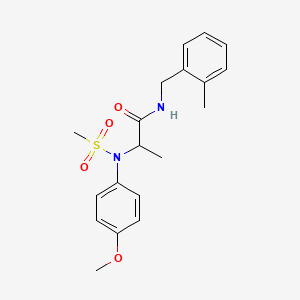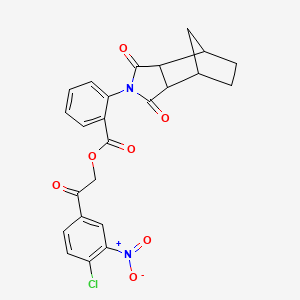
N~2~-(4-methoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide
概要
説明
N~2~-(4-methoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylbenzyl group, and a methylsulfonyl group attached to an alaninamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-methoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Alaninamide Backbone: The synthesis begins with the preparation of the alaninamide backbone through the reaction of alanine with an appropriate amine.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-methoxyphenyl halide.
Attachment of the Methylbenzyl Group: The methylbenzyl group is attached through a Friedel-Crafts alkylation reaction.
Incorporation of the Methylsulfonyl Group:
Industrial Production Methods
Industrial production of N2-(4-methoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
N~2~-(4-methoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and methylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N~2~-(4-methoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N2-(4-methoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the methoxyphenyl group can interact with aromatic residues in proteins, while the methylsulfonyl group can form covalent bonds with nucleophilic sites.
類似化合物との比較
Similar Compounds
- N~2~-(4-methoxyphenyl)-N-(2-methylbenzyl)alaninamide
- N~2~-(4-methoxyphenyl)-N-(methylsulfonyl)alaninamide
- N~2~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide
Uniqueness
N~2~-(4-methoxyphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the presence of all three functional groups (methoxyphenyl, methylbenzyl, and methylsulfonyl) on the alaninamide backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
特性
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14-7-5-6-8-16(14)13-20-19(22)15(2)21(26(4,23)24)17-9-11-18(25-3)12-10-17/h5-12,15H,13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCLBBAWURNDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B3933118.png)
![4-[(4-benzylpiperidin-1-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3933123.png)

![4-ethoxy-3-nitro-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3933132.png)
![[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA](/img/structure/B3933137.png)
![(4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B3933142.png)
![(4-methoxyphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933153.png)

![2-[4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B3933173.png)
![4-({N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3933174.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B3933179.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-nitrobenzamide](/img/structure/B3933204.png)
![4-[(diethylamino)methyl]-5-ethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-furamide](/img/structure/B3933209.png)

